molecular formula C13H13N7OS2 B2687067 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-27-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2687067
CAS No.: 1396843-27-8
M. Wt: 347.42
InChI Key: RONCMWNROOFQGC-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound designed for advanced pharmacological and oncological research. This hybrid molecule integrates a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with a tetrazole carboxamide functional group. The structural architecture of this compound is strategically engineered to leverage the synergistic properties of these heterocyclic systems, making it a promising candidate for investigating new therapeutic pathways. Compounds featuring the 1,3,4-thiadiazole nucleus have demonstrated significant potential in anticancer research . Specifically, such derivatives have shown potent cytotoxic activities against various human cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7), as determined by MTT assays . The biological activity is often mediated through the inhibition of critical enzymatic pathways, such as those involving the epidermal growth factor receptor (EGFR), which plays a fundamental role in regulating cellular processes like proliferation, migration, and survival . The overexpression of EGFR is a well-characterized factor in the progression of numerous solid tumors, and its inhibition is a validated target for anticancer therapy . The inclusion of the tetrazole moiety, a bioisostere for carboxylic acids, can enhance the molecule's metabolic stability and binding affinity to biological targets. This compound is supplied strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONCMWNROOFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, followed by the introduction of the ethylthio group. The tetrazole ring can be synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions. The final step involves coupling the thiadiazole and tetrazole intermediates with a p-tolyl carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nitration of the aromatic ring would introduce nitro groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes, leading to cell death .

Anticancer Properties
The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Molecular docking studies have indicated that it may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways related to cancer progression . Research has highlighted various derivatives that demonstrate anticancer activity through mechanisms such as apoptosis induction in cancer cells.

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties. Studies have shown that related compounds exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInduces apoptosis; inhibits cancer cell proliferation
Anti-inflammatoryComparable efficacy to NSAIDs in reducing inflammation

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives including this compound using the disc diffusion method. Results showed significant zones of inhibition against multiple bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Case Study: Anticancer Mechanism

In a molecular docking study aimed at understanding the binding interactions of the compound with specific cancer-related enzymes, it was found that this compound could effectively bind to the active sites of target enzymes. This binding was associated with the inhibition of cancer cell growth in vitro .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole and tetrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the biological activity of the target.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The ethylthio group at position 5 of the thiadiazole ring is a critical structural feature. Comparisons with similar compounds reveal:

  • Methylthio vs. Ethylthio : Compounds like 5f (methylthio) and 5g (ethylthio) () show that increasing alkyl chain length (methyl to ethyl) slightly elevates melting points (158–160°C vs. 168–170°C), likely due to enhanced van der Waals interactions. However, yields remain comparable (~78–79%), suggesting minimal synthetic challenges in alkylation .
  • Benzylthio and Cycloalkyl Substituents : Derivatives with bulkier groups, such as 5h (benzylthio, mp 133–135°C) and N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (), exhibit reduced melting points and altered solubility due to steric hindrance and lipophilicity differences .

Carboxamide-Linked Moieties

The tetrazole group in the target compound distinguishes it from common acetamide or naphthamide analogs:

  • Tetrazole vs. Phenoxy Acetamide: Compounds like 5g (2-isopropyl-5-methylphenoxy acetamide) and 5l (2-methoxyphenoxy acetamide) () lack the tetrazole’s hydrogen-bonding capacity, which may reduce binding affinity in biological targets. For example, benzothiazole-tetrazole hybrids in demonstrated 100% efficacy in anticonvulsant assays, highlighting the tetrazole’s role in activity .
  • Naphthamide vs. Biological data for such analogs is sparse, but structural differences suggest divergent therapeutic profiles .

Comparative Data Table

Compound Name Thiadiazole Substituent Linked Moiety Melting Point (°C) Yield (%) Notable Biological Activity
Target Compound 5-(Ethylthio) 2-(p-Tolyl)-2H-tetrazole [Data Unavailable] [Data Unavailable] Hypothesized anticonvulsant/kinase inhibition
5g () 5-(Ethylthio) 2-Isopropyl-5-methylphenoxy 168–170 78 Unspecified
5l () 5-(Ethylthio) 2-Methoxyphenoxy 138–140 68 Unspecified
N-(5-(Ethylthio)...-2-naphthamide (16) 5-(Ethylthio) 2-Naphthamide [Data Unavailable] [Data Unavailable] Unspecified
N-(5-cyclopropyl...phthalazine-1-carboxamide (17) 5-Cyclopropyl 4-Oxo-3H-phthalazine [Data Unavailable] [Data Unavailable] Potential kinase/pharmacophore interactions

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13N7OS2
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1396843-27-8

The presence of the thiadiazole and tetrazole rings contributes to its biological properties, which are explored in various studies.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, compounds containing similar structural motifs have demonstrated effective inhibition against pathogens such as Xanthomonas axonopodis and Trichoderma species .

Table 1: Antimicrobial Activity of Related Thiadiazole Compounds

Compound NamePathogen TestedEC50 (μg/ml)Reference
5kXanthomonas axonopodis22
5kXanthomonas oryzae15
D-16Mucor fragilisNot specified

Anticancer Potential

The anticancer activity of this compound has been evaluated through various assays. For instance, related compounds have been tested against breast cancer cell lines such as MCF-7 and HCT-116. The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the thiadiazole ring can enhance anticancer efficacy.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (μM)Mechanism of ActionReference
Compound 118.1 ± 2.4Induction of apoptosis
Compound 214.1 ± 3.1Cell cycle arrest at sub-G1 phase
Compound D-1646.9 ± 4.7Moderate activity

Case Studies

In a notable study, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Additionally, studies focusing on the apoptosis induction mechanism revealed that these compounds could trigger early apoptotic effects in cancer cells, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Thiadiazole Core Formation : Reacting 5-ethylthio-1,3,4-thiadiazol-2-amine with a carboxamide precursor under reflux in anhydrous acetone or dimethylformamide (DMF) with potassium carbonate as a base .

Tetrazole Coupling : Introducing the 2-(p-tolyl)-2H-tetrazole moiety via nucleophilic substitution or condensation, often requiring catalysts like POCl₃ for activation .

Purification : Recrystallization from ethanol or ethanol/water mixtures to achieve >90% purity, confirmed by HPLC .

  • Key Considerations : Solvent choice (e.g., DMF for high solubility) and temperature control (80–100°C) are critical for yield optimization.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : To confirm the presence of ethylthio (–SCH₂CH₃), p-tolyl (–C₆H₄CH₃), and tetrazole (N–N stretching) groups. For example, the ethylthio group shows triplet signals at δ ~2.5–3.0 ppm in ¹H NMR .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole ring (C–N, ~1250–1350 cm⁻¹) vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₇OS₂: 362.08 g/mol) .

Q. What preliminary biological activities have been reported for similar thiadiazole-tetrazole hybrids?

  • Findings : Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction via caspase-3 activation .
    • Testing Protocols : In vitro assays (e.g., MTT for cytotoxicity) and disk diffusion for antimicrobial screening .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • SAR Insights :

  • Ethylthio Group : Enhances lipophilicity and membrane permeability; replacing it with bulkier groups (e.g., benzylthio) reduces solubility but may improve target binding .
  • p-Tolyl Substitution : Electron-donating methyl groups on the phenyl ring improve stability against metabolic oxidation compared to electron-withdrawing substituents .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., –OCH₃, –Cl) and compare bioactivity using dose-response assays .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Data Contradiction Analysis :

  • Catalyst Effects : Yields vary with catalysts (e.g., NaH vs. K₂CO₃). For example, NaH in DMF improves coupling efficiency by 15–20% compared to K₂CO₃ in acetone .
  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, reducing side reactions like hydrolysis .
    • Resolution : Conduct controlled reproducibility studies using standardized conditions (e.g., inert atmosphere, strict temperature gradients) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Thiadiazole and tetrazole moieties chelate metal ions in bacterial enzymes (e.g., dihydrofolate reductase) or bind to ATP pockets in kinases .
  • Oxidative Stress Induction : In cancer cells, the compound generates ROS, triggering mitochondrial dysfunction (confirmed by flow cytometry with DCFH-DA probes) .
    • Validation Tools : Molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify binding affinities .

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